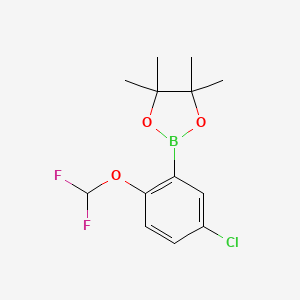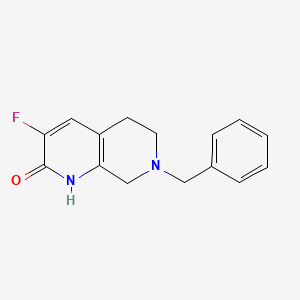
7-Benzyl-3-fluoro-5,6,7,8-tetrahydro-1,7-naphthyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydrogenation: The tetrahydro derivative can be obtained by hydrogenation of the naphthyridine core using catalysts like palladium on carbon (Pd/C).
Benzylation: The phenylmethyl group can be introduced via benzylation reactions using benzyl halides and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine derivatives with additional oxygen functionalities, while reduction could lead to fully saturated naphthyridine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Naphthyridin-2(1H)-one: Lacks the fluorine and phenylmethyl groups.
3-Fluoro-1,7-naphthyridine: Lacks the tetrahydro and phenylmethyl groups.
7-Benzyl-1,7-naphthyridin-2(1H)-one: Lacks the fluorine and tetrahydro groups.
Uniqueness
1,7-Naphthyridin-2(1H)-one, 3-fluoro-5,6,7,8-tetrahydro-7-(phenylmethyl)- is unique due to the combination of its fluorine, tetrahydro, and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C15H15FN2O |
|---|---|
Molekulargewicht |
258.29 g/mol |
IUPAC-Name |
7-benzyl-3-fluoro-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-12-6-7-18(10-14(12)17-15(13)19)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19) |
InChI-Schlüssel |
PQRQTAMGEWHMTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=C1C=C(C(=O)N2)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


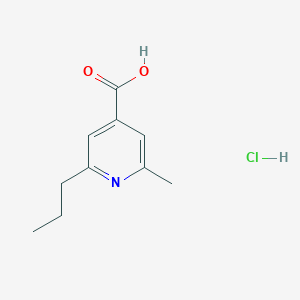
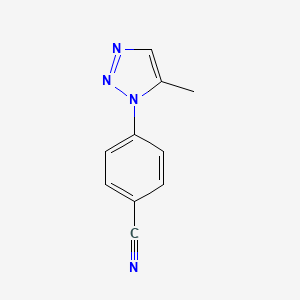

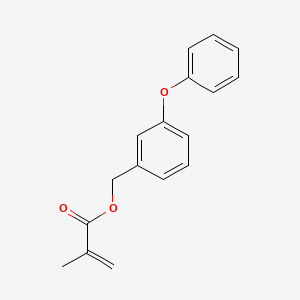
![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

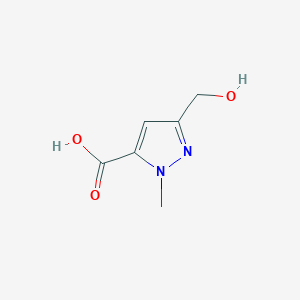

![n-[2-Methyl-5-[5-(morpholin-4-ylmethyl)1,3-thiazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B13934938.png)

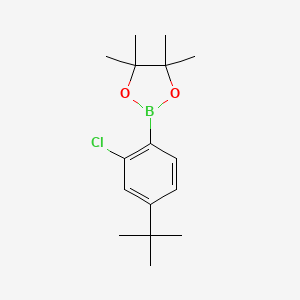
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)

